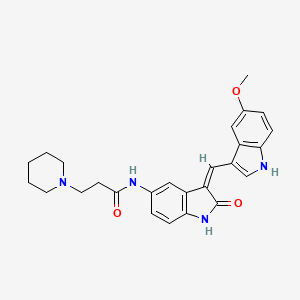

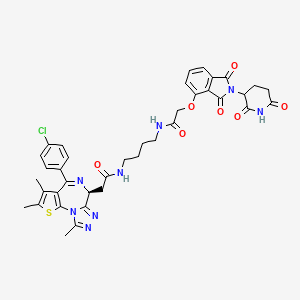

Del-22379

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

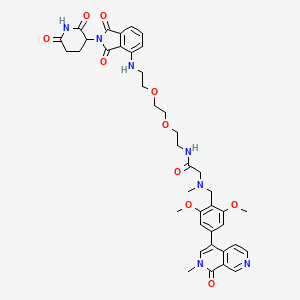

DEL-22379 是一种靶向细胞外信号调节激酶 (ERK) 二聚化的 小分子抑制剂。它已显示出通过抑制 ERK 二聚化而不会影响其磷酸化的潜力来预防肿瘤进展。 这种化合物因其在癌症治疗中的作用而得到广泛研究,特别是在具有 RAS-ERK 信号通路异常激活的肿瘤中 .

科学研究应用

DEL-22379 因其在癌症治疗中的潜在应用而得到广泛研究。它已显示出抑制带有 RAS-ERK 通路癌基因的肿瘤细胞生长的功效。 在动物模型中,this compound 已被证明可以诱导凋亡并阻止肿瘤进展和转移 . 此外,它已用于研究以了解 ERK 二聚化在癌症中的作用以及开发针对该通路的新的治疗策略 .

作用机制

DEL-22379 通过抑制 ERK 二聚化发挥其作用,这是 ERK 信号通路激活中的一个关键步骤。 通过与 ERK 的二聚化界面结合,this compound 阻止了 ERK 二聚体的形成,从而阻断了导致肿瘤生长和进展的下游信号传导 . 这种机制是独特的,因为它不影响 ERK 的磷酸化,而 ERK 的磷酸化是其他抑制剂的常见靶标 .

生化分析

Biochemical Properties

Del-22379 plays a significant role in biochemical reactions by inhibiting the dimerization of ERK. This inhibition occurs through direct binding to the dimerization interface of ERK, with an inhibitory concentration (IC50) of approximately 500 nanomolar . By preventing ERK dimerization, this compound disrupts the downstream signaling cascade, which includes the activation of various transcription factors and kinases such as ELK and RSK1 . This disruption leads to the induction of apoptosis in cancer cells harboring mutations in the RAS-ERK pathway .

Cellular Effects

This compound has been shown to exert profound effects on various cell types, particularly cancer cells. In BRAF-mutant anaplastic thyroid carcinoma cells, this compound impairs ERK activation, leading to reduced cell viability and metastasis-related processes . Additionally, this compound modulates the transcriptional landscape of these cells, resulting in altered gene expression profiles . In vivo studies have demonstrated that this compound significantly reduces tumor growth and dissemination in BRAF-mutant cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the dimerization interface of ERK, thereby preventing its dimerization and subsequent activation . This inhibition does not affect the phosphorylation status of ERK, allowing it to remain in its monomeric form . The disruption of ERK dimerization impedes the activation of downstream targets, including transcription factors and kinases, ultimately leading to apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound continues to induce apoptosis and inhibit tumor progression in various cancer models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 15 milligrams per kilogram administered intraperitoneally, this compound effectively inhibits tumor progression and metastasis in xenograft models . Higher doses have been associated with increased toxicity, highlighting the importance of optimizing dosage to balance efficacy and safety . Threshold effects have been observed, with lower doses being insufficient to achieve significant therapeutic outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to inhibit ERK dimerization and contribute to the overall therapeutic effects of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits good cell permeability, allowing it to reach intracellular targets effectively . This compound accumulates in tumor tissues, where it exerts its inhibitory effects on ERK dimerization . The distribution pattern within different tissues and its impact on localization are critical factors influencing its therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ERK to prevent its dimerization . The compound does not appear to affect the nuclear translocation of ERK, allowing it to remain in the cytoplasm and inhibit downstream signaling .

准备方法

合成路线和反应条件: DEL-22379 的合成涉及多个步骤,从中间体的制备开始。一个关键中间体是通过 2-氧代吲哚-5-羧酸与各种芳香醛的缩合反应制备的。 最后一步涉及将中间体与 1-萘醛缩合生成 this compound .

工业生产方法: 该合成通常涉及标准的有机合成技术,包括缩合反应、纯化步骤以及使用高效液相色谱 (HPLC) 和核磁共振 (NMR) 光谱等技术进行表征 .

化学反应分析

反应类型: DEL-22379 在其合成过程中主要进行取代反应。 该化合物旨在抑制 ERK 二聚化,其化学结构使其能够与特定的分子靶标相互作用而不会发生重大的化学转化 .

常见试剂和条件: this compound 合成中常用的试剂包括 2-氧代吲哚-5-羧酸、各种芳香醛和 1-萘醛。 这些反应通常在温和条件下进行,严格控制温度和 pH 值,以确保高产率和纯度 .

主要生成产物: this compound 合成产生的主要产物是最终化合物本身。 在合成过程中,会形成中间体,然后通过后续反应转化为 this compound .

相似化合物的比较

DEL-22379 在其不影响磷酸化的同时抑制 ERK 二聚化的能力方面是独特的。 其他靶向 ERK 通路的化合物,如维莫非尼和达布拉非尼,主要抑制 ERK 的磷酸化,并且由于通路重新激活,经常受到耐药机制的影响 . 与 this compound 类似的化合物包括已经合成并评估其对肿瘤细胞系的抑制率的各种类似物。 这些类似物中的一些包括化合物 5h、9c、9e 和 9h,这些化合物已显示出与 this compound 相当的效力 .

属性

IUPAC Name |

N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQUULPXCZAKMS-XKZIYDEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)